molecular formula C13H15N3O2S B274992 Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B274992
M. Wt: 277.34 g/mol
InChI Key: OSCSKMCXKSPVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized in 2005 by Pfizer, and since then has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate works by inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate prevents the activation of downstream signaling pathways, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can inhibit the proliferation of T cells, B cells, and natural killer cells, as well as the production of pro-inflammatory cytokines. In vivo studies have shown that Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can reduce the severity of disease in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate for lab experiments is its specificity for JAK3, which allows for the selective inhibition of JAK3-dependent cytokine signaling pathways. However, one limitation of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is its relatively short half-life, which requires frequent dosing in animal models and may limit its clinical utility.

Future Directions

There are several potential future directions for research on Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. One area of interest is the development of more potent and selective JAK3 inhibitors, which may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the role of JAK3 in other diseases, such as cancer and infectious diseases. Finally, there is ongoing research on the use of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in combination with other immunomodulatory agents, such as monoclonal antibodies, for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves several steps, starting with the reaction of 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with cyclopropylamine to yield the corresponding amide. The amide is then reacted with ethyl chloroformate in the presence of a base to form the ethyl ester of Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate. The final compound is obtained by treating the ethyl ester with hydrochloric acid.

Scientific Research Applications

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing organ transplant rejection.

properties

Product Name

Ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 4-(cyclopropylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H15N3O2S/c1-3-18-13(17)10-7(2)9-11(16-8-4-5-8)14-6-15-12(9)19-10/h6,8H,3-5H2,1-2H3,(H,14,15,16)

InChI Key

OSCSKMCXKSPVHN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.